3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a furan ring and an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by cyclization to form the desired azepine ring . Another approach includes the use of hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon (Pd/C), and various nucleophiles for substitution reactions .
Major Products Formed
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like protein tyrosine phosphatase 1B and checkpoint kinase 2, which are involved in cellular signaling pathways . These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems with fused ring structures, such as:
- 3-Methyl-2-nitro-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one
- 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
- 4-Hydroxy-2-quinolones
Uniqueness
What sets 3-methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one apart is its specific combination of a furan ring and an azepine ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
61190-49-6 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
InChI |
InChI=1S/C9H11NO2/c1-6-5-12-7-3-2-4-10-9(11)8(6)7/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
PGWQSHRNRDXZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)NCCC2 |
Origin of Product |
United States |
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